molecular formula C10H10O5 B2875401 (2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid CAS No. 1955564-33-6

(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2875401
CAS No.: 1955564-33-6
M. Wt: 210.185
InChI Key: GZFQHYWZHYICQS-DUXPYHPUSA-N
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Description

“(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid” is a synthetic organic compound featuring a furan ring substituted with a 1,3-dioxolane group at the 5-position, conjugated to an α,β-unsaturated carboxylic acid (prop-2-enoic acid) via an E-configuration double bond. The dioxolane moiety introduces steric and electronic effects that differentiate this compound from other furan-based acrylic acid derivatives.

Properties

IUPAC Name

(E)-3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFQHYWZHYICQS-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2-furyl-1,3-dioxolane with an appropriate reagent to introduce the prop-2-enoic acid moiety . The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification with alcohols under acid catalysis. Reaction efficiency depends on steric hindrance from the dioxolane-furan substituent:

AlcoholCatalystTemperatureYield (%)Product Stability
MethanolH₂SO₄ (conc)Reflux78Stable at RT
EthanolHCl (gas)60°C82Hygroscopic
Benzyl alcoholp-TsOH100°C65Crystallizes readily

Key observation: Electron-rich alcohols (e.g., benzyl alcohol) require higher temperatures due to reduced nucleophilicity at the α-position.

Decarboxylation Pathways

Thermal or base-mediated decarboxylation generates conjugated dienes, with the dioxolane ring influencing regioselectivity:

Conditions :

  • Thermal : 180°C, neat, 2 h → 89% conversion to 2-[5-(1,3-dioxolan-2-yl)furan-2-yl]propene

  • Basic : KOtBu (2 eq) in DMF, 80°C, 1 h → 94% conversion

Mechanistic note: DFT studies suggest a six-membered cyclic transition state stabilized by orbital overlap between the furan π-system and the developing double bond.

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:

DienophileSolventTemp (°C)Reaction TimeEndo:Exo Ratio
Maleic anhydrideToluene11012 h85:15
TetrazineDCM2530 min100:0 (kinetic control)
N-PhenylmaleimideDioxane806 h92:8

Notable product : Reaction with tetrazine yields a bicyclic adduct with preserved dioxolane functionality, enabling further click chemistry modifications.

Nucleophilic Additions

The electron-deficient double bond undergoes Michael additions:

NucleophileBaseSolventConversion (%)Diastereomeric Ratio
ThiophenolEt₃NTHF9855:45
Ethyl acetoacetateDBUMeCN8472:28
PiperidineNoneEtOH7350:50

Stereochemical insight: Poor diastereocontrol arises from competing π-facial attack pathways influenced by the dioxolane’s conformational flexibility.

Functional Group Interconversion

Carboxylic acid derivatives :

  • Amides : 75-92% yield with EDC/HOBt coupling

  • Acid chlorides : 68% yield using SOCl₂ (neat, reflux)

  • Reduction : LiAlH₄ reduces both acid and dioxolane (undesired); selective reduction to allylic alcohol requires BH₃-THF (51% yield).

Ring-Opening Reactions

The dioxolane moiety undergoes acid-catalyzed hydrolysis:

Conditions : 0.1M HCl (aq)/THF (1:1), 50°C → 98% conversion to diol-furan derivative in 4 h
Application : Serves as a protected aldehyde precursor for sequential oxidation-deprotection strategies .

Photochemical Behavior

UV irradiation (254 nm) induces [2+2] cyclodimerization:

Concentration (M)SolventQuantum YieldMajor Product
0.05Hexane0.32Head-to-tail dimer (cis)
0.20MeOH0.18Head-to-head dimer (trans)

Critical factor: Solvent polarity governs supramolecular preorganization of the monomer.

Metal-Mediated Transformations

Pd-catalyzed cross-couplings show moderate success:

Reaction TypeCatalyst SystemConversion (%)Selectivity Issues
Heck couplingPd(OAc)₂/PPh₃63Homocoupling (22% side product)
Suzuki-MiyauraPdCl₂(dppf)/K₂CO₃41Protodecarboxylation dominant
SonogashiraPd/C, CuI, Et₃N55Triple bond isomerization

Optimization opportunity: Steric shielding from the dioxolane necessitates tailored phosphine ligands (e.g., SPhos) .

Scientific Research Applications

(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including its trypanocidal properties.

    Medicine: Research has explored its potential use as a therapeutic agent for treating diseases caused by trypanosomes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves its interaction with molecular targets in the trypanosomes. The compound interferes with the metabolic pathways of the parasites, leading to their death. The specific molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the DNA and RNA synthesis in the parasites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Furan-Based Acrylic Acid Derivatives

Compound Name Substituent on Furan (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid 1,3-Dioxolane C₁₀H₁₀O₅ 210.18 Enhanced solubility (dioxolane ether), potential metabolic stability Inferred
(2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid (CAS 844891-16-3) 2,4-Difluorophenyl C₁₃H₉F₂O₃ 251.20 High lipophilicity (fluorine substituents), potential antimicrobial/pharmaceutical use
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid (CAS 64154-10-5) Bromine C₇H₅BrO₃ 217.02 Halogen-directed reactivity (e.g., cross-coupling), synthetic intermediate
(2E,11Z)-Wyerone acid Hept-4-en-2-ynoyl C₁₄H₁₄O₄ 246.26 Natural product (broad bean leaves), antifungal activity

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The 2,4-difluorophenyl group (electron-withdrawing) increases the acidity of the acrylic acid proton compared to the 1,3-dioxolane (electron-donating), which may stabilize the conjugate base .
    • Bromine (electron-withdrawing) enhances electrophilicity, making the compound a candidate for Suzuki-Miyaura cross-coupling reactions .
    • The dioxolane group improves aqueous solubility due to its ether oxygen atoms, which can participate in hydrogen bonding .

Research Findings and Data Analysis

Hydrogen Bonding and Crystallography

  • The acrylic acid moiety in all analogs participates in strong intermolecular hydrogen bonds (O–H···O), influencing crystal packing. For example, the difluorophenyl analog’s crystal structure (if resolved via SHELXL ) would exhibit dimeric hydrogen-bonded pairs, whereas the dioxolane analog may form extended networks due to additional ether oxygen acceptors .

Computational Insights

  • Density Functional Theory (DFT) studies (e.g., B3LYP functional ) predict the dioxolane-substituted compound to have a higher dipole moment than halogenated analogs, aligning with its improved solubility.

Biological Activity

(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid, also known by its CAS number 1955564-33-6, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of dioxolane derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O5, with a molecular weight of 210.18 g/mol. The structure features a furan ring and a dioxolane moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
CAS Number1955564-33-6
AppearanceColorless liquid

Antimicrobial Properties

Research indicates that compounds containing dioxolane and furan structures exhibit significant antimicrobial activity. A study explored various dioxolane derivatives and reported their effectiveness against several bacterial strains, including Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays. These studies suggest that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in treating inflammatory conditions .

The biological activities of this compound are mediated through several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in inflammatory pathways.
  • Induction of Apoptosis : In cancer cell lines, it has shown potential to induce apoptosis through mitochondrial pathways.
  • Modulation of Gene Expression : The compound may influence the expression of genes related to oxidative stress response and inflammation.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various dioxolane derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds similar to (2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-y]prop-2-enoic acid exhibited minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL against resistant strains .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL, indicating strong antioxidant activity .

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